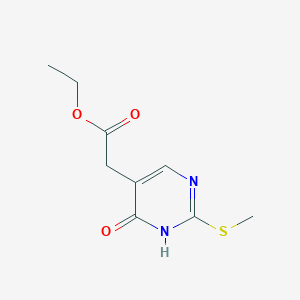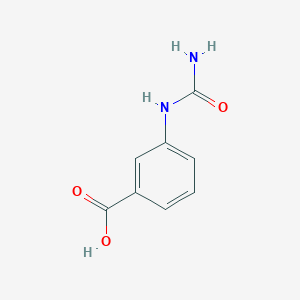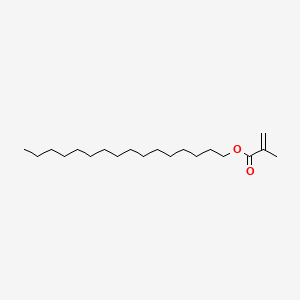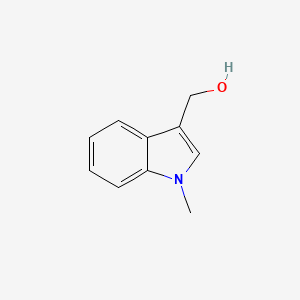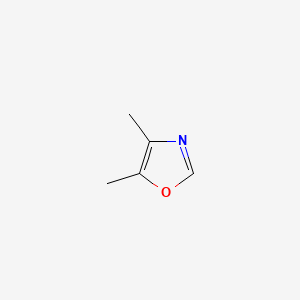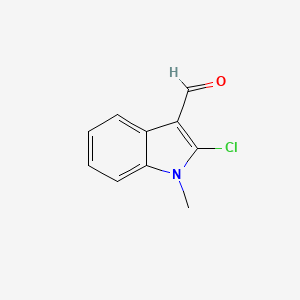
2-氯-1-甲基-1H-吲哚-3-甲醛
概述
描述
2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Indole derivatives, including 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . The carbonyl groups in these compounds can easily undergo C–C and C–N coupling reactions and reductions .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde include a melting point of 91-96°C . It has a molecular weight of 193.63 . More specific properties were not found in the retrieved data.科学研究应用
杂环化合物合成
2-氯-1-甲基-1H-吲哚-3-甲醛已被用于合成新的杂环化合物,特别是三唑啉并[噻二唑]吲哚。这些化合物已通过X射线衍射进行表征,突显了它们在各种化学应用中的潜力 (Vikrishchuk et al., 2019)。
抗菌活性
吲哚-3-甲醛衍生物,包括与2-氯-1-甲基-1H-吲哚-3-甲醛相关的衍生物,已显示出抗菌活性。这些衍生物已对革兰氏阳性和革兰氏阴性细菌进行了测试,表明它们在开发新的抗菌剂方面具有潜力 (Carrasco et al., 2020)。
嘧啶并[1,2-a]吲哚的形成
研究表明,通过涉及2-氯-1-(环氧丙烷-2-基)-1H-吲哚-3-甲醛的反应形成了嘧啶并[1,2-a]吲哚。这个过程涉及与芳香胺的相互作用,导致可能具有重要化学和药用意义的化合物 (Suzdalev et al., 2013)。
金催化的环异构化反应
该化合物已被用于金催化的环异构化反应,以制备1H-吲哚-2-甲醛。这种方法展示了操作简便和高效,表明其在复杂有机合成中的实用性 (Kothandaraman et al., 2011)。
抗氧化性质
已研究了2-氯-1-甲基-1H-吲哚-3-甲醛衍生物的抗氧化性质。这些衍生物表现出显著的活性,表明它们在开发新的抗氧化剂方面具有潜力 [(Gopi & Dhanaraju, 2020)](https://consensus.app/papers/synthesis-antioxidant-properties-gopi/5c4c140b6ac35a269b68e749b7197a86/?utm_source=chatgpt)。
半氨基甲酰配合物的结构方面
已进行了涉及类似于2-氯-1-甲基-1H-吲哚-3-甲醛的3-吲哚甲醛与半氨基甲酰氯化物的缩合反应的研究,以了解氧化钨(VI)的半氨基甲酰配合物的结构方面。这项研究有助于了解配位化学和配合物形成的知识 (Kanoongo et al., 1990)。
绿色和可持续的纳米催化合成
吲哚-3-甲醛,与2-氯-1-甲基-1H-吲哚-3-甲醛密切相关,已被用于绿色和可持续的合成方法。这些方法在有机化学中具有应用,并以环境友好和经济效益而闻名 (Madan, 2020)。
荧光传感器的合成
该化合物已被用于合成双芳基乙烯荧光传感器,这些传感器在药用、生物有机和制药化学中具有应用 (Aksenov et al., 2015)。
生物制剂的开发
已合成并评估了2-氯-1-甲基-1H-吲哚-3-甲醛的衍生物的生物活性。这些化合物在生物测定中显示出有希望的结果,表明该化合物在开发新的治疗剂方面具有潜力 (Vikrishchuk et al., 2020)。
腐蚀抑制
吲哚-3-甲醛,类似于2-氯-1-甲基-1H-吲哚-3-甲醛,已被研究作为轻钢的腐蚀抑制剂。这项研究对工业应用具有重要意义,特别是在防止金属腐蚀方面 (Ashhari & Sarabi, 2015)。
未来方向
属性
IUPAC Name |
2-chloro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIBKTZVLYGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310949 | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
24279-74-1 | |
| Record name | 24279-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

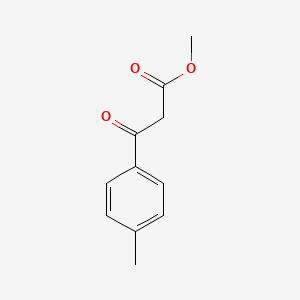
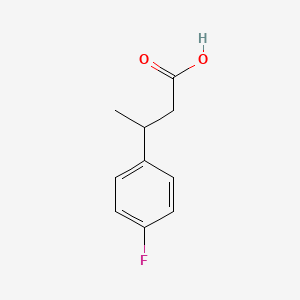
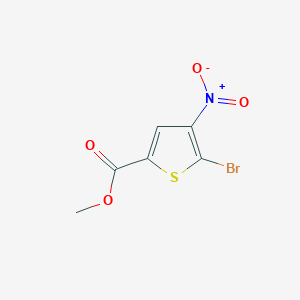
![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)
![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)
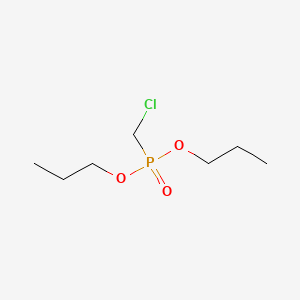
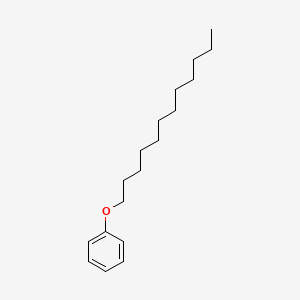
![2-[(4-Fluorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1362461.png)
